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molecular formula C7H16N2O3S B8732366 3-(Morpholin-4-yl)propane-1-sulfonamide

3-(Morpholin-4-yl)propane-1-sulfonamide

Cat. No. B8732366
M. Wt: 208.28 g/mol
InChI Key: RZFGLHUCZXTUOS-UHFFFAOYSA-N
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Patent
US07196089B2

Procedure details

Dichloromethane (40 ml) was saturated with ammonia gas with cooling (dry ice/acetone), and then 3-morpholin-4-yl-propane-1-sulphonyl chloride (279 mg, 1.23 mmoles) was added. The mixture was stirred at room temperature for 24 hours. The mixture was filtered, the filtrate evaporated and the residue was dried at 40° C. in vacuo to afford compound 58 (210 mg) as a gum. LC/MS System A; Rt=0.28 mins, m/z (ES+)=209 (M+H for C7H16N2O3S).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
279 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].C(=O)=O.CC(C)=O.[N:9]1([CH2:15][CH2:16][CH2:17][S:18](Cl)(=[O:20])=[O:19])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>ClCCl>[N:9]1([CH2:15][CH2:16][CH2:17][S:18]([NH2:1])(=[O:20])=[O:19])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Three
Name
Quantity
279 mg
Type
reactant
Smiles
N1(CCOCC1)CCCS(=O)(=O)Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried at 40° C. in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(CCOCC1)CCCS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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